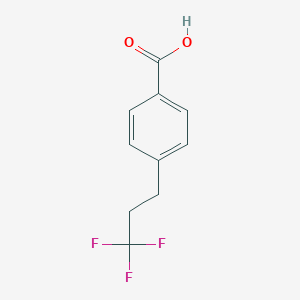

4-(3,3,3-Trifluoropropyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3,3,3-trifluoropropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDORDVFNPUQXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Routes for 4 3,3,3 Trifluoropropyl Benzoic Acid

Traditional Synthetic Approaches to 4-(3,3,3-Trifluoropropyl)benzoic acid

Traditional methods for the synthesis of this compound often rely on multi-step reaction sequences, which, while established, may involve harsh conditions and generate significant waste.

Multi-step Reaction Sequences in the Synthesis of this compound

A common strategy involves the construction of the trifluoropropyl side chain on a pre-existing benzene (B151609) ring, followed by the introduction or modification of the carboxylic acid group. One plausible, though not explicitly detailed in readily available literature for this exact molecule, multi-step synthesis could commence with a Friedel-Crafts acylation of a suitable benzene derivative. This would be followed by a series of transformations to build the three-carbon chain and introduce the trifluoromethyl group, culminating in the oxidation of an alkyl group to the carboxylic acid.

Another hypothetical pathway could start from p-bromotoluene. The methyl group can be oxidized to a carboxylic acid, and the bromo-substituent can then be used in a coupling reaction to introduce the trifluoropropyl moiety. However, the direct coupling of a 3,3,3-trifluoropropyl group is a significant challenge.

A more practical traditional approach often involves the synthesis of a precursor already containing the trifluoropropyl group attached to the aromatic ring, which is then functionalized.

Precursor Chemistry and Intermediate Transformations for this compound Synthesis

The synthesis of key precursors is a cornerstone of traditional routes. A critical intermediate for producing this compound is 1-bromo-4-(3,3,3-trifluoropropyl)benzene. The synthesis of this precursor can be achieved through various means, often starting from commercially available materials.

Once the precursor is obtained, the transformation to the final product typically involves the conversion of the bromo-group into a carboxylic acid. A classic method for this transformation is the Grignard reaction. ucalgary.cagmu.educhemistry-online.com The bromo-precursor is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, phenylmagnesium bromide. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the desired this compound. ucalgary.cagmu.educhemistry-online.com

| Step | Reactants | Reagents | Product |

| 1 | 1-bromo-4-(3,3,3-trifluoropropyl)benzene | Mg, anhydrous ether | 4-(3,3,3-Trifluoropropyl)phenylmagnesium bromide |

| 2 | 4-(3,3,3-Trifluoropropyl)phenylmagnesium bromide | 1. CO2 (solid) 2. H3O+ | This compound |

| This table illustrates a general Grignard reaction sequence for the conversion of an aryl bromide to a benzoic acid. |

Modern and Sustainable Synthetic Strategies

In recent years, the development of more efficient, selective, and environmentally benign synthetic methods has been a major focus in organic chemistry. These modern strategies aim to overcome the limitations of traditional approaches.

Catalytic Methods for the Formation of the Trifluoropropyl Moiety in this compound

Direct catalytic C-H trifluoropropylation of benzoic acid or its derivatives would be an ideal and atom-economical approach. While direct C-H functionalization is a rapidly advancing field, specific examples for the trifluoropropylation of benzoic acid are not yet widely reported. organic-chemistry.org However, advancements in transition-metal catalysis, particularly with palladium, nickel, and copper, have enabled various C-H functionalizations of arenes. researchgate.netmdpi.com These methods often employ directing groups to achieve regioselectivity. Future research may lead to catalytic systems capable of directly and selectively introducing a 3,3,3-trifluoropropyl group at the para-position of benzoic acid.

A more feasible catalytic approach involves the cross-coupling of a suitable benzoic acid precursor with a trifluoropropyl-containing reagent. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed. This would involve reacting a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate) with a trifluoropropyl-containing organometallic reagent.

Organometallic Approaches in the Synthesis of this compound

Organometallic reagents are central to many modern synthetic transformations. Beyond the traditional Grignard reaction, other organometallic species can be utilized for the synthesis of this compound.

For example, organolithium reagents can be used in a similar manner to Grignard reagents for the carboxylation reaction. Furthermore, the development of novel organometallic reagents containing the 3,3,3-trifluoropropyl moiety is an active area of research. These reagents, in conjunction with transition metal catalysts, can participate in various cross-coupling reactions to form the desired C-C bond with high efficiency and selectivity. numberanalytics.com

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type |

| Pd(PPh3)4 / Base | 4-Iodobenzoic acid ester | (3,3,3-Trifluoropropyl)zinc bromide | Negishi Coupling |

| NiCl2(dppe) | 4-Chlorobenzoic acid ester | (3,3,3-Trifluoropropyl)magnesium bromide | Kumada Coupling |

| This table presents hypothetical modern organometallic cross-coupling reactions for the synthesis of the target compound's precursor. |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. brazilianjournals.com.br In the context of synthesizing this compound, several green chemistry principles can be applied.

One key aspect is the use of less hazardous reagents and solvents. For instance, replacing traditionally used toxic solvents with greener alternatives like water, ethanol, or supercritical CO2 where possible. google.com The development of catalytic methods, as discussed earlier, is inherently a green approach as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions.

Furthermore, improving atom economy is a central tenet of green chemistry. Direct C-H activation and functionalization reactions are highly desirable as they avoid the pre-functionalization of substrates, thus reducing the number of synthetic steps and waste generation. organic-chemistry.org The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis, also contributes to a greener synthetic process. nih.govrsc.org While specific green synthesis routes for this compound are not extensively documented, the general trends in sustainable chemistry provide a clear roadmap for future developments in this area.

High-Yield and Stereoselective Syntheses of this compound Analogues

The generation of chiral centers in the synthesis of analogues of this compound is a significant challenge. However, advanced catalytic methods, particularly asymmetric hydrogenation, have emerged as a powerful tool to achieve high yields and excellent enantioselectivity. While direct examples of the asymmetric synthesis of this compound analogues are not extensively detailed in the current literature, established methodologies for structurally related compounds provide a clear and viable pathway.

One of the most promising approaches involves the rhodium-catalyzed asymmetric hydrogenation of a β-substituted cinnamic ester derivative. This strategy has been successfully employed for the synthesis of various chiral phenylpropanoates with high efficiency. The general synthetic route would commence with the preparation of a suitable precursor, methyl (Z)-3-cyano-3-(4-(trifluoromethyl)phenyl)acrylate, which can then undergo asymmetric hydrogenation to introduce the desired stereocenter. Subsequent chemical modifications can then be performed to yield the final acid analogue.

A key study in this area has demonstrated the efficacy of rhodium catalysts with specific chiral ligands for the asymmetric hydrogenation of β-cyanocinnamic esters. While this research did not specifically report on substrates with a trifluoromethyl group, the high yields and enantiomeric excesses achieved for a range of other substituted phenyl derivatives suggest that this method would be highly applicable.

The following data table showcases representative results from the rhodium-catalyzed asymmetric hydrogenation of various β-cyanocinnamic esters, illustrating the potential of this method for producing chiral precursors to substituted benzoic acid analogues.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of β-Cyanocinnamic Esters

| Entry | Substrate (Ar) | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenyl | [Rh(COD)L*]BF4 | 99 | 94 |

| 2 | 4-Tolyl | [Rh(COD)L*]BF4 | 99 | 97 |

| 3 | 4-Methoxyphenyl | [Rh(COD)L*]BF4 | 99 | 97 |

| 4 | 4-Biphenylyl | [Rh(COD)L*]BF4 | 98 | 98 |

| 5 | 4-(Trifluoromethyl)phenyl | [Rh(COD)L*]BF4 | 97 | 98 |

L represents a chiral phosphine (B1218219) ligand. Data is illustrative of the general method's effectiveness.

The data clearly indicates that this catalytic system is tolerant of various substituents on the phenyl ring, including an electron-withdrawing trifluoromethyl group, consistently delivering near-quantitative yields and excellent enantioselectivities. rsc.org This strongly supports the feasibility of adapting this methodology for the high-yield and stereoselective synthesis of this compound analogues. The resulting chiral cyano-propanoate can then be converted to the final carboxylic acid through standard hydrolytic procedures.

Reaction Mechanisms and Mechanistic Insights Involving 4 3,3,3 Trifluoropropyl Benzoic Acid

Mechanistic Pathways of Functional Group Transformations on 4-(3,3,3-Trifluoropropyl)benzoic acid

Functional group transformations of this compound primarily involve the carboxylic acid group. These reactions, such as esterification and amidation, generally proceed through well-established nucleophilic acyl substitution mechanisms.

Esterification: The conversion of this compound to its corresponding ester in the presence of an alcohol is typically catalyzed by a strong acid. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The presence of the electron-withdrawing trifluoropropyl group is expected to slightly increase the acidity of the carboxylic acid, potentially influencing the reaction rate.

Amidation: The formation of an amide from this compound and an amine generally requires the activation of the carboxylic acid. This is because amines are basic and would deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Activation is commonly achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive acyl chloride or acyl azide. The activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate that collapses to the amide product.

Role of the Trifluoropropyl Group in Modulating Reaction Mechanisms of this compound

The 3,3,3-trifluoropropyl group at the para position of the benzoic acid ring significantly influences its reactivity through a combination of electronic and steric effects.

Electronic Effects: The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. While the propyl chain (-CH2CH2-) is an electron-donating group, the powerful inductive effect of the CF3 group at its terminus makes the entire 4-(3,3,3-trifluoropropyl) substituent electron-withdrawing. This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. This increased acidity can affect the rates and equilibria of acid-base reactions.

Steric Effects: The trifluoropropyl group is bulkier than a simple methyl or ethyl group. In reactions involving the carboxylic acid group, this steric hindrance is minimal as the group is at the para position, remote from the reaction center. However, in reactions involving the aromatic ring, the steric bulk of the substituent can influence the regioselectivity of the reaction. For instance, in electrophilic aromatic substitution reactions, substitution would be directed to the positions ortho to the carboxylic acid group, and the size of the incoming electrophile might be a determining factor. Studies on related molecules, such as 4-nitro-2-(trifluoromethyl)benzoic acid, have shown that steric interactions can cause the rotation of functional groups out of the aromatic plane, which can in turn affect conjugation and reactivity. researchgate.netdoaj.org

Acid-Base Catalysis in Reactions Involving this compound

The carboxylic acid moiety of this compound allows it to participate in acid-base catalysis, acting either as a proton donor (Brønsted-Lowry acid) or, in its deprotonated form, as a proton acceptor (Brønsted-Lowry base).

In reactions where this compound itself is a reactant, such as in acid-catalyzed esterification, it is the substrate that is activated by an external acid catalyst. However, in other contexts, benzoic acid and its derivatives can act as catalysts. For example, benzoic acid has been shown to catalyze Michael reactions by forming a hydrogen bond with the catalyst, thereby increasing the reaction rate. rsc.org The increased acidity of this compound due to the electron-withdrawing trifluoropropyl group would likely enhance its efficacy as a Brønsted acid catalyst in such reactions compared to unsubstituted benzoic acid.

Radical and Ionic Mechanisms Associated with this compound Derivatives

Derivatives of this compound can undergo reactions proceeding through both radical and ionic intermediates.

Radical Mechanisms: Reactions involving the cleavage of C-H bonds or addition to the aromatic ring can proceed via radical mechanisms. For instance, the reaction of benzoic acid with hydroxyl (•OH), nitrate (B79036) (•NO3), and sulfate (B86663) (SO4•−) radicals has been studied. nih.govrsc.org These reactions can proceed via hydrogen abstraction from the carboxylic acid group or addition to the aromatic ring. nih.gov The presence of the trifluoropropyl group would influence the stability of the resulting radical intermediates. While specific data for the target molecule is unavailable, the principles of radical stability would apply.

The table below summarizes the potential barriers for different radical addition reactions to benzoic acid, which can provide a baseline for understanding similar reactions with its derivatives. nih.gov

| Reacting Radical | Position of Attack | Potential Barrier (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| •OH | ortho | 13.43 | 4.41 |

| •OH | meta | 12.05 | 3.87 |

| •OH | para | 12.05 | 3.87 |

| SO4•− | ortho | 16.44 | 6.99 |

| SO4•− | meta | 14.89 | - |

| SO4•− | para | 14.89 | - |

Data extracted from a study on benzoic acid and may differ for this compound. nih.gov

Kinetic Studies of Reactions with this compound

For instance, kinetic studies on the nitration of trifluoromethylbenzene show the influence of the trifluoromethyl group on reaction rates. dntb.gov.ua The strong deactivating effect of the CF3 group slows down the rate of electrophilic aromatic substitution. Similarly, the nitration of other complex benzoic acid derivatives has been investigated, highlighting the impact of substituents on reaction kinetics. soton.ac.uk

The rate of a reaction is determined by the height of the activation energy barrier. For functional group transformations on the carboxylic acid, the electronic effect of the 4-(3,3,3-trifluoropropyl) group will likely have a measurable, though not dramatic, effect on the reaction kinetics compared to unsubstituted benzoic acid. For electrophilic aromatic substitution, the deactivating nature of the substituent will lead to a significant decrease in the reaction rate constant.

The following table presents hypothetical relative reaction rates for an electrophilic aromatic substitution on various benzoic acid derivatives to illustrate the expected trend.

| Compound | Relative Rate of Electrophilic Substitution (Hypothetical) |

| Toluene (B28343) | 100 |

| Benzoic Acid | 1 |

| 4-Methylbenzoic Acid | 5 |

| This compound | <1 |

| 4-Nitrobenzoic Acid | 0.1 |

This table is for illustrative purposes only and the values are not based on experimental data for this compound.

Derivatization and Functionalization Strategies of 4 3,3,3 Trifluoropropyl Benzoic Acid

Esterification and Amidation of the Carboxylic Acid Moiety in 4-(3,3,3-Trifluoropropyl)benzoic acid

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation to produce a wide range of functionalized molecules.

Esterification: The conversion of this compound to its corresponding esters is commonly achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) rug.nl. The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or water is removed as it is formed usm.my. Microwave-assisted organic synthesis (MAOS) has emerged as a superior method to conventional heating, often leading to reduced reaction times and increased yields academicpublishers.orgresearchgate.netsemanticscholar.org. For substrates like substituted benzoic acids, microwave irradiation in a sealed vessel can accelerate the reaction, with optimal temperatures typically ranging from 130–150°C usm.my.

Amidation: The formation of amides from this compound and an amine is a fundamental transformation. While direct thermal condensation is possible by heating the acid and amine, this often requires high temperatures to remove the water byproduct researchgate.net. More commonly, the carboxylic acid is first "activated." This can be achieved by converting it to a more reactive species like an acyl chloride (using thionyl chloride, SOCl₂) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) researchgate.net.

In recent years, direct amidation methods that avoid the need for stoichiometric activating agents have gained prominence. Catalytic amounts of boric acid or various zirconium and titanium compounds (e.g., ZrCl₄, B(OCH₂CF₃)₃) have been shown to effectively promote the direct coupling of carboxylic acids and amines under milder conditions rsc.orgsciepub.comnih.govsciepub.com. These catalytic methods offer a more atom-economical and "greener" approach to amide synthesis.

Below is a table summarizing common conditions for these transformations.

| Transformation | Reagents & Conditions | Catalyst | Key Features |

| Esterification | R-OH, heat | H₂SO₄ or other strong acid | Equilibrium-driven; excess alcohol or water removal improves yield usm.my. |

| R-OH, microwave irradiation | H₂SO₄ | Faster reaction times and often higher yields compared to conventional heating researchgate.net. | |

| Amidation | R-NH₂, heat | None (thermal) | High temperatures required; water must be removed researchgate.net. |

| 1. SOCl₂ 2. R-NH₂ | N/A | Two-step process via a reactive acyl chloride intermediate researchgate.net. | |

| R-NH₂, Coupling Agent (e.g., DCC) | N/A | Forms stable amide bond under mild conditions researchgate.net. | |

| R-NH₂, Toluene (B28343), heat | Boric Acid (catalytic) | Green chemistry approach with high atom economy sciepub.comsciepub.com. | |

| R-NH₂, MeCN, heat | B(OCH₂CF₃)₃ | Effective for a wide range of acids and amines with simple workup nih.gov. |

Functionalization of the Aromatic Ring in this compound

The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution (EAS), allowing for the introduction of various new substituents. The position of the incoming electrophile is dictated by the directing effects of the two existing groups: the carboxylic acid and the trifluoropropyl side chain.

Halogenation and Nitration Studies

Halogenation: Aromatic halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to activate the halogen, making it a potent electrophile wikipedia.orgmasterorganicchemistry.com. For a deactivated ring like benzoic acid, these conditions are necessary to overcome the activation energy barrier for substitution youtube.com. The reaction of this compound with bromine in the presence of ferric bromide would be expected to yield the corresponding bromo-substituted derivative.

Nitration: The nitration of an aromatic ring introduces a nitro group (-NO₂) and is a classic example of EAS. This is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) organicchemistrytutor.com. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution truman.edu. Given the deactivating nature of the substituents on this compound, forcing conditions such as heating may be required to achieve a reasonable reaction rate libretexts.org.

Electrophilic Aromatic Substitution Patterns

The regiochemical outcome of EAS reactions on this molecule is determined by the cumulative electronic effects of the existing substituents.

Carboxylic Acid (-COOH) Group: This group is strongly deactivating and a meta-director truman.eduvedantu.com. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of substitution. It directs incoming electrophiles to the positions meta to itself (i.e., positions 3 and 5).

4-(3,3,3-Trifluoropropyl) Group (-CH₂CH₂CF₃): This group's effect is more complex. Alkyl groups are typically weakly activating and ortho, para-directors due to inductive and hyperconjugation effects quizlet.comlibretexts.orgcognitoedu.org. However, the presence of the highly electronegative trifluoromethyl (-CF₃) moiety at the end of the propyl chain exerts a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the propyl chain, reducing the electron-donating ability of the alkyl group and making the entire side chain deactivating. Despite being deactivating, alkyl groups still direct incoming electrophiles to the ortho and para positions organicchemistrytutor.compressbooks.pub. The trifluoromethyl group itself, when attached directly to a ring, is a strong deactivating, meta-directing group wikipedia.org.

Combined Effect: In this compound, both the -COOH and the -CH₂CH₂CF₃ groups are deactivating, meaning the ring is significantly less reactive than benzene. The directing effects, however, are cooperative. The -COOH group at position 1 directs incoming electrophiles to positions 3 and 5. The -CH₂CH₂CF₃ group at position 4 directs to its ortho positions (positions 3 and 5). Therefore, both groups steer the electrophile to the same positions.

Predicted Electrophilic Aromatic Substitution Outcome

Figure 1: The directing effects of the carboxylic acid (meta-directing) and the 4-(3,3,3-trifluoropropyl) group (ortho-directing) both favor substitution at the 3 and 5 positions.

Figure 1: The directing effects of the carboxylic acid (meta-directing) and the 4-(3,3,3-trifluoropropyl) group (ortho-directing) both favor substitution at the 3 and 5 positions.

As a result, electrophilic substitution reactions like halogenation and nitration are strongly predicted to occur at the positions meta to the carboxylic acid and ortho to the trifluoropropyl group, yielding the 3-substituted or 3,5-disubstituted product.

Transformations of the Trifluoropropyl Side Chain in this compound

The 3,3,3-trifluoropropyl side chain is generally robust and less reactive than the other functional groups in the molecule. The carbon-fluorine bonds are exceptionally strong, and the CF₃ group is chemically stable. Direct functionalization of the aliphatic chain, particularly the carbons adjacent to the CF₃ group or the aromatic ring, is challenging. However, certain transformations can be envisioned under specific conditions. While literature specifically detailing reactions on the side chain of this compound is sparse, related chemistry suggests potential pathways. For instance, radical-based reactions could potentially introduce functionality. Additionally, oxidative processes targeting the benzylic position (the -CH₂- group attached to the ring) could be possible, although this often requires harsh conditions that might affect other parts of the molecule. Research on the oxidative 3,3,3-trifluoropropylation of arylaldehydes has identified the formation of aryl 3,3,3-trifluoropropyl ketones, indicating the stability and electronic influence of the trifluoropropyl group in transformations on adjacent carbons nih.gov. Further research is needed to explore selective transformations of this side chain without altering the aromatic ring or the carboxylic acid function.

Synthesis of Heterocyclic Compounds Incorporating this compound Scaffolds

Benzoic acids are versatile starting materials for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials researchgate.net. The this compound scaffold can be incorporated into heterocyclic rings through several established synthetic routes.

Oxadiazoles: A common route to 1,3,4-oxadiazoles begins with the conversion of the benzoic acid to its corresponding acid hydrazide sphinxsai.comnih.gov. This is typically done by first forming the methyl or ethyl ester via Fischer esterification, followed by reaction with hydrazine hydrate (N₂H₄) sphinxsai.com. The resulting acid hydrazide can then be cyclized with various reagents. For example, reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields an unsymmetrically substituted 2,5-diaryl-1,3,4-oxadiazole nih.gov. This multi-step sequence allows for the construction of a diverse library of oxadiazole derivatives incorporating the 4-(3,3,3-Trifluoropropyl)phenyl moiety researchgate.netacs.orguobaghdad.edu.iq.

Pyrimidines: Pyrimidine rings can be constructed by the condensation of a three-carbon bifunctional unit with a reagent providing a N-C-N fragment, such as urea, thiourea, or guanidine bu.edu.egorientjchem.org. While this compound itself is not a direct precursor, it can be transformed into a suitable three-carbon component. For example, reduction of the carboxylic acid and subsequent oxidation could lead to an aldehyde, which can then be used to build chalcone-like structures or other β-dicarbonyl synthons necessary for pyrimidine ring closure ijesrr.orgresearchgate.netsemanticscholar.org.

Four-Membered Heterocycles: The synthesis of strained four-membered rings like azetidines (containing nitrogen) or oxetanes (containing oxygen) often involves intramolecular cyclization reactions rsc.orgnih.gov. Derivatives of this compound could be elaborated into precursors for such cyclizations, providing access to novel fluorinated heterocyclic structures of interest in medicinal chemistry.

The table below outlines some general strategies for incorporating the title compound's scaffold into heterocyclic systems.

| Heterocycle Class | General Synthetic Strategy | Precursor from Title Compound | Key Reagents |

| 1,3,4-Oxadiazole | Esterification -> Hydrazide formation -> Cyclodehydration sphinxsai.comnih.gov. | 4-(3,3,3-Trifluoropropyl)benzoyl hydrazide | 1. R-OH, H⁺ 2. N₂H₄ 3. R'-COOH, POCl₃ |

| Pyrimidine | Condensation of a 1,3-dicarbonyl compound with urea/guanidine/amidine bu.edu.eg. | A 1,3-dicarbonyl derivative | Urea, Guanidine, etc. |

| Benzo-fused N-Heterocycles | Intramolecular cyclization of ortho-functionalized anilines or benzonitriles organic-chemistry.org. | An ortho-amino or other suitably functionalized derivative | Palladium catalysts, bases, etc. |

Applications of 4 3,3,3 Trifluoropropyl Benzoic Acid in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The true utility of 4-(3,3,3-Trifluoropropyl)benzoic acid lies in its capacity to serve as a foundational component in the assembly of more elaborate molecules. The benzoic acid functional group provides a reactive handle for a wide array of chemical transformations, including amidation, esterification, and various coupling reactions. This allows for its seamless integration into larger molecular frameworks.

For instance, the carboxyl group can be readily converted to an acid chloride, which can then react with a diverse range of amines to form amide bonds. This is a fundamental transformation in the synthesis of many biologically active compounds. Similarly, esterification reactions with various alcohols can be employed to generate esters with tailored properties.

Role in the Synthesis of Organofluorine Compounds

The synthesis of organofluorine compounds is a specialized and rapidly evolving field of chemistry. benthamscience.com The introduction of fluorine can dramatically alter the biological and chemical properties of a molecule. benthamscience.com this compound plays a significant role in this area, not by acting as a fluorinating agent itself, but by serving as a carrier of the trifluoropropyl motif.

This building block approach is often more efficient and regioselective than direct fluorination methods, which can be challenging and require harsh reagents. By incorporating the trifluoropropyl group early in a synthetic sequence, chemists can avoid potential issues with late-stage fluorination. The presence of the trifluoropropyl group can influence the reactivity of the benzoic acid and the aromatic ring, which must be taken into account during synthetic planning.

The development of new synthetic methodologies, including green chemistry approaches, continues to enhance the synthesis of organofluorine compounds. benthamscience.com These advancements often rely on the availability of versatile fluorinated building blocks like this compound.

Precursor in the Development of Novel Synthetic Reagents

Beyond its direct incorporation into target molecules, this compound can also serve as a precursor for the development of novel synthetic reagents. The carboxylic acid functionality can be transformed into a variety of other functional groups, leading to new reagents with unique reactivity.

For example, reduction of the carboxylic acid would yield the corresponding alcohol, 4-(3,3,3-trifluoropropyl)benzyl alcohol. This alcohol could then be used in a range of synthetic applications, or further modified to create new reagents. Similarly, the benzoic acid could be converted to an acyl azide, a precursor for the Curtius rearrangement to form an isocyanate, which is a valuable reagent in its own right.

The development of such novel reagents from readily available starting materials like this compound is a key aspect of advancing the field of organic synthesis. These new tools can enable the construction of previously inaccessible molecular structures and facilitate the discovery of new chemical reactions.

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. tcichemicals.com These reactions are prized for their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. tcichemicals.comorganic-chemistry.org

While specific and widely documented examples of this compound in well-known named MCRs are not extensively reported in the readily available literature, its structural features make it a plausible candidate for use in such reactions. The carboxylic acid group is a key component in several classic MCRs, such as the Ugi and Passerini reactions. tcichemicals.com

In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide product. The incorporation of the trifluoropropyl group via this method would be a highly efficient way to introduce this important structural motif into a diverse library of compounds.

The table below illustrates the potential role of this compound as a component in the Ugi reaction.

| Ugi Reaction Component | Example | Role of this compound |

| Acid | This compound | Provides the acyl group to the final product. |

| Aldehyde | Benzaldehyde | Forms the backbone of the product. |

| Amine | Aniline | Provides the nitrogen atom for the amide bond. |

| Isocyanide | tert-Butyl isocyanide | Contributes to the formation of the α-acylamino amide. |

Further research into the application of this compound in various MCRs could open up new avenues for the rapid and efficient synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science.

Research on 4 3,3,3 Trifluoropropyl Benzoic Acid in Materials Science and Polymer Chemistry

Incorporation into Polymer Backbones and Side Chains

The carboxylic acid functionality of 4-(3,3,3-Trifluoropropyl)benzoic acid allows for its incorporation into polymer structures through various polymerization techniques. It can be utilized in step-growth polymerization, such as polycondensation, to be integrated directly into the polymer backbone. For instance, conversion of the carboxylic acid to an acid chloride or ester allows it to react with diols or diamines to form polyesters and polyamides, respectively. The trifluoropropyl group in the resulting polymer backbone can significantly influence the material's properties, including its thermal stability, solubility, and surface energy.

Alternatively, this compound can be chemically modified to bear a polymerizable group, such as a vinyl, acrylate, or methacrylate moiety. This transforms the molecule into a monomer that can be incorporated as a side chain in polymers through chain-growth polymerization methods like free radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net The presence of the fluorinated side chains can lead to polymers with low surface energy, hydrophobicity, and unique self-organization behaviors. While specific studies on the direct polymerization of this compound are not extensively documented, the principles of polymer synthesis using functionalized benzoic acids are well-established. For example, the synthesis of polystyrene-block-poly(4-vinylbenzoic acid) copolymers has been demonstrated, showcasing the utility of benzoic acid-containing monomers in creating block copolymers with distinct properties. researchgate.net

Development of Fluoro-functionalized Monomers Derived from this compound

The development of novel fluoro-functionalized monomers is a key area of research for creating high-performance polymers. This compound serves as a valuable precursor for the synthesis of such monomers. A straightforward approach involves the esterification or amidation of the carboxylic acid group with a molecule containing a polymerizable functional group.

For instance, reaction with hydroxyethyl methacrylate (HEMA) or glycidyl methacrylate (GMA) would yield methacrylate monomers. Similarly, reaction with vinylbenzyl chloride could produce a styrenic monomer. These monomers, containing the 3,3,3-trifluoropropylphenyl moiety, can then be polymerized or copolymerized to introduce the desired fluorinated functionality into a polymer.

While direct synthesis of monomers from this compound is not widely reported, the synthesis of other fluorinated monomers provides a blueprint for such transformations. For example, novel fluoro-carbon functional monomers like 6-methacryloxy-2,2,3,3,4,4,5,5-octafluorohexyl dihydrogen phosphate (MF8P) have been developed for specialized applications such as dental bonding, demonstrating the potential for creating new monomers with enhanced properties. nih.gov The synthesis of such monomers often involves multi-step reactions to introduce both the fluorinated component and the polymerizable group.

Table 1: Potential Fluoro-functionalized Monomers Derived from this compound

| Monomer Name | Potential Synthetic Route | Polymerizable Group |

| 2-((4-(3,3,3-Trifluoropropyl)benzoyl)oxy)ethyl methacrylate | Esterification with HEMA | Methacrylate |

| 4-Vinylbenzyl 4-(3,3,3-trifluoropropyl)benzoate | Esterification with vinylbenzyl alcohol | Styrenic |

| N-(2-Acrylamidoethyl)-4-(3,3,3-trifluoropropyl)benzamide | Amidation with N-(2-aminoethyl)acrylamide | Acrylamide |

Advanced Materials with Modulated Properties via this compound Integration

The integration of this compound into polymers is expected to significantly modulate their properties, leading to the development of advanced materials. The trifluoropropyl group can impart a combination of desirable characteristics.

Thermal Stability: The strong C-F bond can enhance the thermal stability of the resulting polymers.

Chemical Resistance: Fluorinated polymers are known for their excellent resistance to chemicals and solvents.

Low Surface Energy: The presence of fluorine atoms at the surface of a material can dramatically lower its surface energy, leading to hydrophobic and oleophobic properties. This is advantageous for applications such as anti-fouling coatings and self-cleaning surfaces.

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them suitable for applications in microelectronics as insulating materials.

Optical Properties: The incorporation of fluorine can also alter the refractive index of a polymer, which is a critical parameter for optical applications.

Liquid Crystalline Materials and their Research Significance Involving this compound Derivatives

Benzoic acid derivatives are well-known building blocks for liquid crystalline materials. nih.govnih.gov The rigid aromatic core of benzoic acid, coupled with a flexible tail, is a classic design for calamitic (rod-like) liquid crystals. The this compound molecule, with its trifluoropropyl tail, is a promising candidate for the synthesis of novel liquid crystals.

Derivatives of this acid, such as esters formed with various phenols or other aromatic alcohols, can exhibit liquid crystalline phases. The nature of the mesophase (e.g., nematic, smectic) and the transition temperatures would be influenced by the length and nature of the groups attached to the benzoic acid core. The trifluoropropyl group is expected to play a significant role in the molecular packing and intermolecular interactions that govern the liquid crystalline behavior. Fluorinated liquid crystals are of particular interest due to their potential for unique dielectric and optical properties, which are crucial for display technologies. nih.gov

Table 2: Hypothetical Liquid Crystalline Derivatives of this compound

| Derivative Name | Potential Mesophase | Key Structural Feature |

| 4-Cyanophenyl 4-(3,3,3-trifluoropropyl)benzoate | Nematic | Strong dipole from the cyano group |

| 4-Octyloxyphenyl 4-(3,3,3-trifluoropropyl)benzoate | Smectic | Long alkyl chain promoting layered structures |

| 4'-(3,3,3-Trifluoropropyl)biphenyl-4-carboxylic acid | Nematic/Smectic | Extended rigid core |

Self-Assembling Systems and Supramolecular Architectures from this compound

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for the fabrication of functional nanomaterials. Benzoic acid derivatives are known to form hydrogen-bonded dimers in both solution and the solid state. This predictable interaction, combined with other non-covalent forces such as van der Waals interactions and π-π stacking, can be harnessed to create complex architectures.

The presence of the fluorinated tail in this compound is expected to introduce an additional driving force for self-assembly, namely fluorous interactions. The segregation of fluorinated segments from hydrocarbon segments can lead to the formation of unique nanostructures in block copolymers or in the self-assembly of the small molecule itself. mdpi.com Polymerization-induced self-assembly (PISA) is a powerful technique for creating block copolymer nanoparticles with various morphologies, and the inclusion of fluorinated monomers can influence the resulting structures. whiterose.ac.uknih.gov

In the context of polymers, the incorporation of this compound as side chains could lead to the formation of well-ordered domains through a combination of hydrogen bonding of the carboxylic acid groups and the self-association of the fluorinated side chains. These self-assembling systems could find applications in areas such as nanopatterning, drug delivery, and the creation of responsive materials.

Advanced Spectroscopic and Crystallographic Investigations of 4 3,3,3 Trifluoropropyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

1H, 13C, and 19F NMR Spectral Analysis of 4-(3,3,3-Trifluoropropyl)benzoic acid

No published 1H, 13C, or 19F NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound could be located. Such data would be essential for the definitive structural confirmation of the molecule, providing insights into the electronic environment of the protons on the aromatic ring and the propyl chain, the carbon framework, and the unique fluorine atoms of the trifluoromethyl group.

Advanced NMR Techniques for Mechanistic Studies

Information on the application of advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC) or studies involving variable temperature NMR for investigating reaction mechanisms or dynamic processes involving this compound, is not available in the current body of scientific literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental Infrared (IR) and Raman spectra for this compound are not documented. The analysis of such spectra would typically reveal characteristic vibrational frequencies for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-H and C=C stretching), and the trifluoropropyl substituent (C-F stretching), providing key information on the compound's functional groups and molecular structure.

Mass Spectrometry (MS) for Molecular Characterization

There are no available mass spectrometry data for this compound. Mass spectrometry would be crucial for determining its molecular weight and for studying its fragmentation patterns, which would offer further confirmation of its structure.

X-ray Crystallography and Single Crystal Diffraction Studies

Crystal Packing and Supramolecular Interactions of this compound

A search of crystallographic databases yielded no results for the single-crystal X-ray diffraction of this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the specific details of its crystal packing and supramolecular interactions, such as hydrogen bonding and potential π-π stacking, remains unknown.

Lack of Public Data Prevents Polymorphism Analysis of this compound

A comprehensive review of scientific literature and crystallographic databases reveals a significant gap in the publicly available research on the solid-state properties of this compound. Specifically, no studies detailing the polymorphism of this compound could be identified.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceuticals, materials science, and chemistry. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. The investigation of polymorphism is therefore crucial for the development and control of crystalline materials.

Despite the relevance of such studies, a thorough search for advanced spectroscopic and crystallographic investigations into the polymorphic behavior of this compound has yielded no specific results. Searches for crystallographic data, including unit cell parameters and space groups, as well as spectroscopic analyses (such as Infrared, Raman, and Nuclear Magnetic Resonance spectroscopy) aimed at differentiating potential polymorphs, were unsuccessful.

While research exists on the polymorphism of other benzoic acid derivatives, this information is not transferable to this compound. The specific arrangement of atoms and intermolecular interactions, influenced by the trifluoropropyl substituent at the para position, would uniquely govern its crystal packing and potential for polymorphism.

The absence of published data in resources such as the Cambridge Structural Database (CSD) and other open-access crystallographic databases prevents the creation of a detailed scientific article on this topic as requested. The necessary experimental findings to populate sections on polymorphism studies, including data tables of crystallographic and spectroscopic parameters for different polymorphic forms, are not available in the public domain.

Therefore, any discussion on the "," specifically concerning its polymorphism, cannot be conducted at this time due to the lack of foundational research.

Environmental and Green Chemistry Research Perspectives for 4 3,3,3 Trifluoropropyl Benzoic Acid

Sustainable Synthetic Routes and Atom Economy for 4-(3,3,3-Trifluoropropyl)benzoic acid Production

The development of sustainable synthetic routes for specialty chemicals like this compound is a cornerstone of green chemistry. A primary metric for evaluating the efficiency of a synthesis is atom economy, which measures the proportion of reactant atoms that are incorporated into the final desired product. nih.gov An ideal synthesis would have a 100% atom economy, meaning no atoms are wasted as byproducts. researchgate.net

Currently, detailed, optimized, and sustainable industrial synthesis routes for this compound are not widely published. However, the synthesis of fluorinated benzoic acids often involves multi-step processes that can have poor atom economy. google.comgoogle.com For instance, classical methods might involve the oxidation of a corresponding toluene (B28343) derivative or the carboxylation of a Grignard reagent, which can generate stoichiometric amounts of waste.

Hypothetical Atom Economy Comparison for a Synthetic Step:

To illustrate the concept, consider a hypothetical final step in the synthesis of this compound: the oxidation of 4-(3,3,3-Trifluoropropyl)toluene.

| Reactant | Molecular Weight ( g/mol ) | Oxidizing Agent | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct(s) | Atom Economy (%) |

| 4-(3,3,3-Trifluoropropyl)toluene | 202.19 | Potassium Permanganate (KMnO₄) | 158.03 | This compound | 218.15 | MnO₂, KOH, H₂O | ~50.6% |

| 4-(3,3,3-Trifluoropropyl)toluene | 202.19 | Oxygen (O₂) with a catalyst | 32.00 | This compound | 218.15 | H₂O | ~85.8% |

Note: This table is illustrative and based on general chemical principles, not on a specific published synthesis for this compound.

As the table demonstrates, using a catalytic oxidation method with a benign oxidant like O₂ would significantly improve the atom economy compared to a stoichiometric reagent like KMnO₄. Research into such catalytic systems, perhaps using transition metal catalysts, would be a key area for developing a greener synthesis of this compound.

Further research into sustainable routes could explore:

C-H Activation: Direct catalytic carboxylation of a C-H bond on the propyl group or the aromatic ring would be a highly atom-economical approach, avoiding pre-functionalized starting materials.

Use of Renewable Feedstocks: Investigating pathways that start from bio-based materials rather than petroleum-derived precursors.

Solvent Selection: Employing greener solvents like water, supercritical CO₂, or ionic liquids to replace volatile organic compounds (VOCs).

Research on Degradation Pathways in Environmental Contexts (excluding ecotoxicity)

The environmental fate of fluorinated organic compounds is of significant interest due to the strength of the carbon-fluorine bond, which often imparts high persistence. mdpi.com The trifluoromethyl (-CF₃) group, in particular, is known to be highly recalcitrant to both chemical and biological degradation. researchgate.net While no specific studies on the environmental degradation of this compound were identified, research on analogous compounds provides a basis for potential degradation pathways.

Compounds containing trifluoromethyl groups generally remain intact even after the main structure of the molecule is degraded. researchgate.net The trifluoropropyl group in the target molecule contains a C-C bond between the fluorinated carbons and the benzene (B151609) ring, which could be a potential site for initial enzymatic attack. However, the stability of the -CF₃ group itself suggests it would likely persist as a transformation product.

Potential degradation initiation points could include:

Decarboxylation: The carboxylic acid group could be removed, leading to the formation of 1-phenyl-3,3,3-trifluoropropane.

Hydroxylation of the Aromatic Ring: Microorganisms often initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the ring, which can lead to ring cleavage. rsc.org

Oxidation of the Propyl Chain: The methylene (B1212753) (-CH₂-) groups in the propyl chain are potential sites for oxidative attack.

The atmospheric degradation of some fluorinated compounds, such as the refrigerant HFO-1234yf (2,3,3,3-tetrafluoropropene), is known to produce trifluoroacetic acid (TFA), a persistent and water-soluble substance. nih.gov It is conceivable that under certain oxidative environmental conditions, the trifluoropropyl group of this compound could potentially degrade to form TFA, although this would require the cleavage of a stable C-C bond.

Further research is needed to understand the microbial and abiotic degradation pathways of this compound. Studies using soil microcosms, activated sludge, or pure microbial cultures could elucidate its persistence and the identity of any transformation products. nih.gov

Catalytic Approaches for Waste Minimization in this compound Chemistry

Catalysis is a fundamental pillar of green chemistry, offering pathways to reduce waste, energy consumption, and the use of hazardous reagents. google.com For this compound, catalytic approaches can be applied to both its synthesis and potential degradation.

Catalysis in Synthesis: As mentioned in section 9.1, catalytic oxidation is a prime example of waste minimization in synthesis. Instead of stoichiometric oxidants that generate large amounts of inorganic waste, heterogeneous or homogeneous catalysts can be used with cleaner oxidants like molecular oxygen or hydrogen peroxide. chemicalbook.com

Another area for catalytic improvement is in the introduction of the trifluoropropyl group itself. Traditional methods might involve multi-step sequences with protecting groups and harsh reagents. A more sustainable approach would be a direct catalytic coupling reaction, for example, a palladium-catalyzed cross-coupling of a trifluoropropyl-containing reagent with a 4-halobenzoic acid derivative.

Potential Catalytic Routes for Synthesis:

| Catalytic Approach | Description | Potential for Waste Reduction |

| Catalytic Oxidation | Using a catalyst (e.g., Co/Mn-based) with O₂ or air to oxidize 4-(3,3,3-Trifluoropropyl)toluene. | Eliminates stoichiometric inorganic oxidants and their waste products. Water is the main byproduct. |

| Catalytic Carboxylation | Direct addition of a carboxyl group to 4-(3,3,3-Trifluoropropyl)benzene using CO₂ and a suitable catalyst. | Highly atom-economical, utilizing a renewable C1 source (CO₂). Reduces the number of synthetic steps. |

| Cross-Coupling Reactions | Palladium or copper-catalyzed coupling of a trifluoropropyl source with a 4-halobenzoic acid derivative. | Offers high selectivity and functional group tolerance, potentially shortening the synthesis and reducing byproducts. |

This table presents hypothetical applications of established catalytic methods to the synthesis of the target compound.

Catalysis in Degradation: For persistent fluorinated compounds, advanced oxidation processes (AOPs) that utilize catalysts are a key research area for remediation. These processes generate highly reactive species, such as hydroxyl radicals (•OH), that can break down recalcitrant molecules. mdpi.com

Catalytic systems that could be investigated for the degradation of this compound include:

Photocatalysis: Using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) activated by UV light to generate reactive oxygen species.

Fenton and Photo-Fenton Catalysis: Employing iron catalysts with hydrogen peroxide to produce hydroxyl radicals.

Catalytic Ozonation: Using catalysts to enhance the efficiency of ozone in degrading organic pollutants.

The development of effective catalysts for either the synthesis or degradation of this compound represents a significant opportunity to improve the environmental profile of this and similar fluorinated compounds.

Future Research Directions and Emerging Opportunities for 4 3,3,3 Trifluoropropyl Benzoic Acid

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fluorinated molecules like 4-(3,3,3-trifluoropropyl)benzoic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. researchgate.net

Continuous flow reactors, for instance, can facilitate hazardous reactions, such as nitration, in a more controlled and safer manner. soton.ac.uk The development of droplet-based microreactors is a specific area of advancement, allowing for precise control over reaction parameters like temperature and residence time. soton.ac.uk For the synthesis of fluorinated benzoic acids, flow chemistry presents an opportunity to streamline multi-step processes and enable more efficient production. researchgate.net Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions for preparing derivatives of this compound, enabling high-throughput screening of catalysts and reagents.

Table 1: Advantages of Flow Chemistry in Fluorinated Benzoic Acid Synthesis

| Feature | Benefit in Fluorinated Compound Synthesis |

| Enhanced Safety | Minimizes the handling of potentially hazardous reagents and intermediates. soton.ac.uk |

| Precise Reaction Control | Allows for fine-tuning of temperature, pressure, and reaction time, leading to improved selectivity and yield. researchgate.net |

| Improved Heat and Mass Transfer | Facilitates highly exothermic or mass-transfer-limited reactions. |

| Scalability | Offers a more straightforward path from laboratory-scale synthesis to industrial production. soton.ac.uk |

| Automation | Enables high-throughput screening and optimization of reaction conditions. |

Exploration of Novel Catalytic Systems for this compound Transformations

The development of novel catalytic systems is crucial for unlocking the full potential of this compound in synthetic chemistry. Research is actively pursuing catalysts that can selectively activate and functionalize the C-H and C-F bonds within the trifluoropropyl group and the aromatic ring.

A significant challenge lies in the selective activation of a single C-F bond in a trifluoromethyl group. nih.govrsc.org Recent breakthroughs have shown that combinations of transition metals, such as palladium and copper, can catalyze the monodefluorination of trifluoromethyl arenes under relatively mild conditions. nih.govrsc.org This opens up avenues for the diversification of trifluoromethylated compounds. Furthermore, rhodium-catalyzed C(sp³)–H activation presents a powerful tool for creating complex molecules containing trifluoromethyl groups. nih.gov The development of catalysts for the direct trifluoromethylation of benzoic acids using reagents like trimethyl(trifluoromethyl)silane (TMSCF3) also represents a significant advancement. organic-chemistry.org

Future research will likely focus on designing more efficient, selective, and environmentally benign catalysts for these transformations. This includes exploring earth-abundant metals and developing photocatalytic systems that can operate under milder conditions.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure, dynamics, and reactivity of this compound and its derivatives relies on the application of advanced spectroscopic techniques. While standard methods like ¹H and ¹³C NMR are routinely used, specialized techniques are emerging to provide more detailed insights. chemicalbook.comrsc.orgresearchgate.netdocbrown.info

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool for characterizing organofluorine compounds. usgs.govspectrabase.comacs.org It provides valuable information about the electronic environment of the fluorine atoms and can be used to monitor reactions involving fluorinated species. usgs.govmdpi.com For instance, ¹⁹F NMR was instrumental in identifying the products of a difluorination reaction on cannabinol, revealing a mixture of the desired product and a triflate byproduct. mdpi.com

Other advanced techniques like high-resolution mass spectrometry (HRMS) are essential for confirming the elemental composition of newly synthesized compounds. nih.gov The combination of various spectroscopic methods, including infrared (IR) spectroscopy and X-ray crystallography, provides a comprehensive picture of the molecular structure and intermolecular interactions. nih.govresearchgate.net Future efforts will likely focus on developing and applying in-situ spectroscopic techniques to study reaction mechanisms and identify transient intermediates in real-time.

Interdisciplinary Research Areas Involving this compound

The unique properties imparted by the trifluoropropyl group make this compound a valuable building block in several interdisciplinary research areas, most notably in medicinal chemistry and materials science.

In medicinal chemistry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.govossila.com Benzoic acid derivatives are themselves present in numerous pharmaceuticals. nih.govpreprints.org Consequently, this compound and its analogues are attractive scaffolds for the development of new therapeutic agents. For example, fluorinated benzoic acids have been used in the synthesis of potent inhibitors of drug-resistant bacteria and as components of potassium channel openers for treating epilepsy. nih.govossila.com

In materials science, fluorinated compounds are utilized in the development of liquid crystals, polymers, and other advanced materials. The introduction of fluorine can influence properties such as thermal stability, dielectric constant, and surface energy. Research into bent-core liquid crystals, for example, has explored the use of fluorinated benzoic acid derivatives to tailor their mesomorphic behavior. rsc.org

Challenges and Prospects in this compound Research

Despite the significant potential, research on this compound and related compounds faces several challenges. The synthesis of specifically substituted fluorinated aromatic compounds can be complex and require multi-step procedures. google.comgoogle.comrsc.org Achieving high selectivity in catalytic transformations, particularly for C-F bond activation, remains a significant hurdle. nih.govrsc.org Furthermore, the accurate control of reaction conditions, such as temperature, can be critical to avoid the formation of undesired byproducts. csic.es

Looking forward, the prospects for research in this area are promising. The development of more robust and selective synthetic methods, including those based on flow chemistry and novel catalysis, will continue to be a major focus. researchgate.net The exploration of this compound and its derivatives in medicinal chemistry is expected to yield new drug candidates with improved pharmacological profiles. marketreportanalytics.comdatainsightsmarket.com In materials science, the unique properties of fluorinated compounds will likely lead to the discovery of novel materials with tailored functionalities. As our understanding of the fundamental chemistry of organofluorine compounds grows, so too will the opportunities for innovation and application.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to introduce the 3,3,3-trifluoropropyl group into benzoic acid derivatives?

- Methodology : The trifluoropropyl group can be introduced via radical chlorination of bis(3,3,3-trifluoropropyl) ether intermediates, as demonstrated in the synthesis of 3,3,3-trifluoropropionic acid derivatives . Key steps include:

- Using selective radical initiators (e.g., AIBN) under inert atmospheres.

- Optimizing reaction temperature (80–120°C) to balance yield and selectivity.

- Purification via column chromatography or recrystallization.

- Data Table :

| Starting Material | Reagent/Condition | Intermediate | Yield (%) |

|---|---|---|---|

| Bis(trifluoropropyl) ether | Cl₂, UV light | Bis(1,1-dichloro-trifluoropropyl) ether | 65–78 |

Q. How can the purity and structure of 4-(3,3,3-Trifluoropropyl)benzoic acid be validated experimentally?

- Methodology :

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm the trifluoropropyl group’s integration and absence of impurities. For example, NMR typically shows a triplet near -66 ppm for -CF₃ groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M-H]⁻ at m/z 247.04 (C₁₀H₈F₃O₂).

- Melting Point : Compare experimental mp (e.g., 123–124°C) with literature values to assess crystallinity .

Advanced Research Questions

Q. How does the trifluoropropyl substituent influence the compound’s lipophilicity and metabolic stability in medicinal chemistry applications?

- Methodology :

- LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients. The -CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Trifluoropropyl derivatives often show 2–3× longer half-lives due to resistance to oxidative metabolism .

- Data Insight :

| Derivative | logP | Microsomal Half-Life (h) |

|---|---|---|

| 4-Trifluoropropyl-benzoic acid | 2.8 | 4.5 |

| 4-Propyl-benzoic acid | 1.6 | 1.2 |

Q. What strategies can resolve contradictions in biological activity data for trifluoropropyl-substituted benzoic acids?

- Methodology :

- Dose-Response Studies : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding affinities (Kd) for purported targets (e.g., COX-2 for anti-inflammatory activity) .

- Meta-Analysis : Compare datasets from PubChem BioAssay and EPA DSSTox to identify outliers or solvent interference .

Q. How can computational modeling predict the impact of trifluoropropyl positioning on protein-ligand interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., EGFR kinase). The -CF₃ group may occupy hydrophobic pockets, enhancing binding energy by 1–2 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes.

- Key Finding : Trifluoropropyl groups reduce desolvation penalties in binding pockets compared to bulkier substituents .

Methodological Challenges and Solutions

Q. What experimental precautions are critical when handling trifluoropropyl-benzoic acids under acidic/basic conditions?

- Risk Mitigation :

- Acidic Hydrolysis : Avoid prolonged heating (>80°C) to prevent defluorination. Use TLC to monitor reaction progress.

- Nucleophilic Substitution : Protect the carboxylic acid group with methyl esters to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.